3-(3-Iodophenyl)acrylic acid
Description
3-(3-Iodophenyl)acrylic acid is a substituted acrylic acid derivative featuring an iodine atom at the meta position of the phenyl ring. Its structure combines the α,β-unsaturated carboxylic acid backbone with a halogenated aromatic group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The iodine substituent imparts unique electronic and steric properties, influencing reactivity and biological interactions. This compound has been utilized in the synthesis of PDDA reactants via Sonogashira coupling and esterification steps .
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-iodophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOFQTFBKOHMCW-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Iodophenyl)acrylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: Industrial production of 3-(3-Iodophenyl)acrylic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Iodophenyl)acrylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid group to other functional groups.
Substitution: The iodine atom in the 3-iodophenyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Diagnostic Applications
3-(3-Iodophenyl)acrylic acid has been identified as a useful diagnostic probe in various biological studies:
- Quantification of Angiotensin II : This compound has demonstrated utility in quantifying angiotensin II in plasma samples through matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This application is vital in cardiovascular research, where angiotensin II plays a crucial role in blood pressure regulation and fluid balance .
- Binding to Neurotransmitter Receptors : The compound exhibits high affinity for receptors in the striatum, which are involved in motor function regulation. Its structural similarity to adenosine allows it to bind effectively to these receptors, making it a potential candidate for studying neurological disorders .
Synthesis and Chemical Reactions
The synthesis of 3-(3-Iodophenyl)acrylic acid serves as a precursor for various chemical reactions:
- Preparation of Derivatives : It can be used as an initial raw material for synthesizing other compounds, such as 1-(3-azidopropyl)-3-iodo-4-methoxybenzene. The synthesis involves multiple steps including reduction and hydrogenation, showcasing its versatility in organic synthesis .
- Template for Compound Libraries : The compound can act as a template molecule for creating diverse compound libraries, which are essential for drug discovery and development .
Research Applications
In addition to its diagnostic and synthetic roles, 3-(3-Iodophenyl)acrylic acid has broader implications in research:
- Neuroscience Studies : Its ability to bind to neurotransmitter receptors positions it as a valuable tool in neuroscience research, particularly in studies related to neurodegenerative diseases and psychiatric disorders .
- Pharmaceutical Chemistry : As an intermediate in drug synthesis, this compound is significant in pharmaceutical chemistry for developing new therapeutic agents targeting various diseases .
Case Study 1: MALDI Mass Spectrometry
A study highlighted the effectiveness of 3-(3-Iodophenyl)acrylic acid in quantifying angiotensin II levels using MALDI mass spectrometry. The results indicated that this compound could serve as a reliable marker for assessing cardiovascular health parameters .
Case Study 2: Neurotransmitter Research
Research focusing on the binding affinity of 3-(3-Iodophenyl)acrylic acid to striatal receptors demonstrated its potential use in understanding motor function disorders. The findings suggest that modifications to this compound could lead to new treatments for conditions such as Parkinson's disease .
Mechanism of Action
The mechanism of action of 3-(3-Iodophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The acrylic acid group can participate in various biochemical reactions, while the 3-iodophenyl group can interact with proteins and enzymes, potentially affecting their function .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the phenyl ring significantly impacts electronic effects, solubility, and steric bulk. Key analogs include:
Key Observations :
- Iodine vs.
- Hydroxyl Groups (Caffeic acid): Introduce hydrogen bonding and antioxidant activity, contrasting with the halogenated analogs' synthetic utility.
- Heterocyclic Substituents (Thiophene, Indole): Alter electronic properties and enable applications in materials science or targeted drug design.
Biological Activity
3-(3-Iodophenyl)acrylic acid, also known by its CAS number 41070-12-6, is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields such as medicine and agriculture.
Chemical Structure and Synthesis
3-(3-Iodophenyl)acrylic acid is characterized by the presence of an iodine atom on the phenyl ring and a double bond between the carbon atoms adjacent to the carboxylic acid group. The compound can be synthesized through various methods, including:
- Suzuki-Miyaura Coupling : This method involves coupling an aryl halide with a vinyl boronic acid derivative.
- Knoevenagel Condensation : A reaction between an aldehyde and a compound containing an active hydrogen atom, leading to the formation of acrylic acids .
Biological Activity
The biological activities of 3-(3-Iodophenyl)acrylic acid are extensive and include:
Antioxidant Properties
Research indicates that derivatives of 3-(3-Iodophenyl)acrylic acid exhibit significant antioxidant activity. For instance, studies have shown that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. The inhibition of LOX can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that 3-(3-Iodophenyl)acrylic acid and its derivatives possess antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, indicating their potential use as antimicrobial agents in pharmaceuticals .
Plant Growth Regulation
Interestingly, 3-(3-Iodophenyl)acrylic acid has been noted for its effects on plant growth. Transcriptomic evaluations revealed that exposure to this compound upregulates early auxin-responsive genes, suggesting its role as a plant growth regulator .
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study on Antioxidant Activity | Demonstrated medium interaction with DPPH and strong scavenging of hydroxyl radicals | DPPH assay and hydroxyl radical scavenging assay |
| Evaluation of Anti-inflammatory Effects | Significant inhibition of soybean lipoxygenase (IC50 = 7.4 µM) | In vitro lipoxygenase inhibition assays |
| Investigation of Antimicrobial Properties | Effective against multiple bacterial strains | Disc diffusion method |
| Plant Growth Regulation Study | Upregulation of auxin-responsive genes after exposure | Transcriptomic analysis |
The mechanism by which 3-(3-Iodophenyl)acrylic acid exerts its biological effects is multifaceted:
- Antioxidant Mechanism : The compound acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) through electron donation.
- Enzyme Inhibition : It inhibits lipoxygenase activity by binding to the enzyme's active site or allosteric sites, thereby reducing the production of inflammatory mediators.
- Gene Regulation in Plants : The compound influences gene expression related to auxin signaling pathways, promoting growth and development in plants.
Q & A
What are the common synthetic routes for preparing 3-(3-Iodophenyl)acrylic acid, and what are their respective yields?
Level: Basic
The synthesis of 3-(3-Iodophenyl)acrylic acid typically involves coupling reactions or functional group transformations. Two validated methods include:
- Method 1 (Boronic Acid Coupling):
Using 3-iodophenylboronic acid (1.0 mmol) under Suzuki-Miyaura-like conditions, yielding 72% product after purification. Characterization via H NMR (DMSO-: δ 13.27 (s, COOH), 8.23 (t, aromatic H)) and C NMR confirmed the structure . - Method 2 (Asymmetric Morita-Baylis-Hillman Reaction):
Enantioselective synthesis of acrylic acid derivatives via catalytic asymmetric reactions, achieving moderate to high enantiomeric excess (ee) for analogs. Yields depend on catalyst systems (e.g., chiral phosphines) .
| Method | Yield | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Boronic Acid Coupling | 72% | 3-Iodophenylboronic acid, DMSO | |
| Asymmetric Catalysis | 50–85% | Chiral phosphine catalysts |
What spectroscopic methods are recommended for characterizing 3-(3-Iodophenyl)acrylic acid?
Level: Basic
Key techniques include:
- H and C NMR: Assign aromatic protons (δ 7.2–8.2 ppm) and carboxyl carbon (δ ~166 ppm). Splitting patterns confirm substitution on the phenyl ring .
- IR Spectroscopy: Detect carboxylic acid O–H stretch (~2500–3000 cm) and conjugated C=O stretch (~1680 cm).
- HPLC-MS: Verify purity and molecular ion ([M–H] at m/z 288).
Advanced studies may employ X-ray crystallography to resolve stereochemistry or 2D NMR (e.g., COSY, NOESY) for complex derivatives .
How can enantioselective synthesis of 3-(3-Iodophenyl)acrylic acid derivatives be achieved?
Level: Advanced
Enantioselective synthesis requires chiral catalysts to control stereochemistry:
- Morita-Baylis-Hillman Reaction: Chiral phosphine catalysts (e.g., (R)-BINAP) promote asymmetric addition to α,β-unsaturated carbonyls, yielding >80% ee in some cases .
- Dynamic Kinetic Resolution: Combine transition-metal catalysts (e.g., Pd) with chiral ligands to access enantiopure acrylic acids.
Critical Parameters:
- Solvent polarity (e.g., THF vs. DCM).
- Catalyst loading (1–5 mol%).
- Temperature control (–20°C to RT).
What are the key safety considerations when handling 3-(3-Iodophenyl)acrylic acid?
Level: Basic
Based on GHS classifications:
- Hazards: Skin irritation (Category 2), eye damage (Category 2A), respiratory irritation (H335) .
- PPE Requirements:
- Nitrile gloves, chemical-resistant lab coat.
- Fume hood for dust/aerosol control.
- P95 respirator if ventilation is inadequate .
- Spill Management: Avoid dust generation; use absorbent materials (e.g., vermiculite) and dispose as halogenated waste .
How can researchers resolve contradictions in bioactivity data for derivatives across studies?
Level: Advanced
Contradictions often arise from assay variability or structural nuances:
- Standardized Assays: Use consistent models (e.g., MES for anticonvulsant activity , carbapenemase inhibition assays ).
- SAR Analysis: Compare substituent effects (e.g., electron-withdrawing groups like –I enhance enzyme binding ).
- Statistical Validation: Replicate experiments with controls (e.g., positive inhibitors like avibactam for β-lactamases) .
What strategies enhance inhibitory activity against carbapenemase enzymes?
Level: Advanced
Design principles from structural studies:
- Bioisosteric Replacement: Substitute iodine with trifluoromethyl to improve metabolic stability .
- Steric Optimization: Introduce bulky groups (e.g., 3,4,5-trimethoxy) to fit enzyme active sites, as seen in TMCA derivatives .
- Co-crystallization Studies: Use X-ray data to guide modifications (e.g., acrylate moiety mimics β-lactam carbonyl in carbapenems) .
What are the optimal storage conditions for 3-(3-Iodophenyl)acrylic acid?
Level: Basic
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
